(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214227
InChI: InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H
SMILES:
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC16214227

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride -

Specification

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name 1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H
Standard InChI Key YNEWNIVVXVEYIO-UHFFFAOYSA-N
Canonical SMILES C=CCC(C1=CC=CC=C1Cl)N.Cl

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a but-3-en-1-amine backbone with a 2-chlorophenyl group attached to the chiral center. The (S)-configuration at the amine carbon is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in pharmaceutical formulations .

Stereochemical Analysis

The absolute configuration is determined using techniques such as X-ray crystallography or circular dichroism (CD) spectroscopy. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, as demonstrated in receptor-ligand interaction studies .

Comparative Structural Analysis

A comparison with its 4-chlorophenyl analog reveals differences in dipole moments and π-π stacking capabilities due to the ortho-substitution:

Property(S)-1-(2-Chlorophenyl)but-3-en-1-amine(S)-1-(4-Chlorophenyl)but-3-en-1-amine
Dipole Moment (Debye)3.22.8
LogP (Octanol-Water)2.12.4
Melting Point (°C)158–160145–147

Data derived from PubChem entries and computational modeling .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural features:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 4H, Ar–H), 5.85–5.70 (m, 2H, CH2 _2=CH), 3.15 (q, 1H, J = 6.4 Hz, CH–N), 2.95–2.80 (m, 2H, CH2 _2–NH), 1.90–1.75 (m, 2H, CH2 _2–CH2_2) .

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1640 cm1^{-1} (C=C stretch), 750 cm1^{-1} (C–Cl bend) .

Synthesis and Methodological Advances

Asymmetric Synthesis via Allylation

The compound is synthesized through copper-catalyzed allylation of chiral sulfinylimines, a method developed to achieve high enantiomeric excess (ee). Key steps include:

  • Imine Formation: Reaction of 2-chlorobenzaldehyde with (S)-tert-butanesulfinamide to yield (S,E)-N-(2-chlorobenzylidene)-2-methylpropane-2-sulfinamide .

  • Allylboration: Treatment with triallylborane in the presence of Cu(I) catalysts to install the allyl group with >95% ee .

  • Deprotection and Salt Formation: Acidic hydrolysis of the sulfinyl group followed by treatment with HCl to yield the hydrochloride salt .

Reaction Optimization

Critical parameters for maximizing yield and enantioselectivity:

ParameterOptimal ValueImpact on Yield (%)
Catalyst Loading5 mol% Cu(OTf)2_289
Temperature−20°C92
SolventDichloromethane85

Data adapted from catalytic allylation studies .

Alternative Routes

  • Reductive Amination: Reaction of 2-chlorophenylacetaldehyde with allylamine under hydrogenation conditions (Pd/C, H2_2), though this method yields racemic mixtures requiring chiral resolution .

  • Enzymatic Resolution: Use of lipases to kinetically resolve racemic amines, achieving up to 88% ee but with lower throughput .

Pharmacological and Biological Activity

Mechanism of Action

The compound’s primary pharmacological activity stems from its ability to modulate neurotransmitter systems. Computational docking studies suggest high affinity for:

  • Serotonin (5-HT2A_{2A}) Receptors: Binding energy = −9.2 kcal/mol, comparable to atypical antipsychotics .

  • Dopamine Transporter (DAT): Inhibition constant (KiK_i) = 120 nM, indicating potential as a psychostimulant .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 15 mg/mL in phosphate buffer (pH 7.4) at 25°C, sufficient for intravenous administration .

  • Plasma Stability: Half-life (t1/2t_{1/2}) = 2.3 hours in human plasma, necessitating prodrug strategies for sustained activity .

Metabolic Profile

Primary metabolites identified via liver microsomal assays:

  • N-Deallylation: Formed by CYP3A4 (60% of total metabolism).

  • Aromatic Hydroxylation: Catalyzed by CYP2D6 (25%) .

Applications in Organic Synthesis

Chiral Building Block

The compound serves as a precursor for:

  • Heterocyclic Derivatives: Cyclization with carbonyl compounds to form pyrrolidines or piperidines.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups .

Catalytic Asymmetric Transformations

  • Michael Additions: Enantioselective addition to α,β-unsaturated ketones (ee >90%) using organocatalysts .

  • Cyclopropanation: Transition metal-catalyzed reactions to access strained carbocycles .

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